molecular formula C20H26O3Si B14241597 Triethoxy[4-(2-phenylethenyl)phenyl]silane CAS No. 188748-64-3

Triethoxy[4-(2-phenylethenyl)phenyl]silane

Cat. No.: B14241597
CAS No.: 188748-64-3
M. Wt: 342.5 g/mol
InChI Key: WHRHSYKFXCJLQR-UHFFFAOYSA-N
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Description

Triethoxy[4-(2-phenylethenyl)phenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a phenyl group substituted with a styryl moiety. This compound is notable for its applications in various fields, including materials science and organic synthesis, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[4-(2-phenylethenyl)phenyl]silane typically involves the hydrosilylation of styrene derivatives with triethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the styrene derivative . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability .

Chemical Reactions Analysis

Types of Reactions

Triethoxy[4-(2-phenylethenyl)phenyl]silane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Conversion of the silicon-hydrogen bond to silicon-oxygen bonds.

    Substitution: Replacement of ethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Hydrosilylation: Catalyzed by platinum or rhodium complexes under inert atmospheres.

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Involves nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .

Scientific Research Applications

Triethoxy[4-(2-phenylethenyl)phenyl]silane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Triethoxy[4-(2-phenylethenyl)phenyl]silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This reactivity is crucial for its applications in surface modification and material synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy[4-(2-phenylethenyl)phenyl]silane is unique due to the presence of the styryl moiety, which imparts additional reactivity and functionality compared to simpler silanes. This makes it particularly valuable in applications requiring specific interactions with organic substrates .

Properties

CAS No.

188748-64-3

Molecular Formula

C20H26O3Si

Molecular Weight

342.5 g/mol

IUPAC Name

triethoxy-[4-(2-phenylethenyl)phenyl]silane

InChI

InChI=1S/C20H26O3Si/c1-4-21-24(22-5-2,23-6-3)20-16-14-19(15-17-20)13-12-18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3

InChI Key

WHRHSYKFXCJLQR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C=CC2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

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